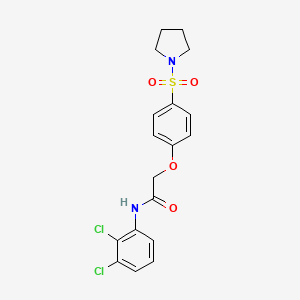
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ETOPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ETOPOP is a derivative of oxadiazole and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of this enzyme can lead to DNA damage and cell death. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to reduce oxidative stress and inflammation in neurons, leading to neuroprotection. Furthermore, N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the growth of bacteria and fungi, leading to antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its potential as a therapeutic agent for cancer and neurological diseases, as well as its antimicrobial activity. However, N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide also has limitations, including its cytotoxicity and potential side effects.
Direcciones Futuras
There are several future directions for the research on N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer and neurological diseases. Another potential direction is to study its mechanism of action in more detail to better understand its effects on cells and organisms. Additionally, further research is needed to determine the optimal dosage and administration of N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide for its potential therapeutic applications.
Métodos De Síntesis
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been synthesized using different methods, including the reaction of 2-ethoxybenzoyl chloride with o-tolyl hydrazine to form 2-ethoxy-N-(o-tolyl)benzamide, which is then reacted with chloroacetyl chloride to form N-(o-tolyl)-2-ethoxy-N-(2-chloroacetyl)benzamide. This compound is then reacted with sodium azide to form N-(o-tolyl)-2-ethoxy-N-(2-azidoacetyl)benzamide, which is finally reacted with propargyl bromide to form N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various areas, including cancer research, neuroprotection, and antimicrobial activity. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in inhibiting the growth of cancer cells, especially in prostate cancer and breast cancer. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also shown potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Furthermore, N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has exhibited antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-25-17-11-7-6-10-16(17)21-18(24)12-13-19-22-20(23-26-19)15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFXBJBCMGTUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7690884.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7690899.png)

![N-tert-butyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7690914.png)
